6-Fluorobenzo[b]thiophene-2-carboxylic acid
Overview
Description
6-Fluorobenzo[b]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C9H5FO2S. It is a derivative of benzo[b]thiophene, where a fluorine atom is substituted at the 6th position and a carboxylic acid group is attached at the 2nd position.
Preparation Methods
The synthesis of 6-Fluorobenzo[b]thiophene-2-carboxylic acid typically involves the fluorination of benzo[b]thiophene derivatives. One common method includes the lithiation of benzo[b]thiophene followed by treatment with a fluorinating agent such as N-fluorodibenzenesulfonimide. The resulting fluorinated intermediate is then subjected to carboxylation to introduce the carboxylic acid group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Fluorobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Fluorobenzo[b]thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 6-Fluorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to biological targets. The carboxylic acid group can also form ionic bonds with amino acid residues in proteins, affecting the compound’s overall activity .
Comparison with Similar Compounds
6-Fluorobenzo[b]thiophene-2-carboxylic acid can be compared with other fluorinated benzo[b]thiophene derivatives, such as:
3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid: This compound has a chlorine atom at the 3rd position, which can alter its reactivity and biological activity.
6-Fluoro-1-benzothiophene-2-carboxylic acid: Similar to the title compound but without additional substituents, making it a simpler analog. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties
Properties
IUPAC Name |
6-fluoro-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIFCLLXRYSWNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407097 | |
Record name | 6-fluorobenzo[b]thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142329-23-5 | |
Record name | 6-Fluorobenzo[b]thiophene-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142329-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-fluorobenzo[b]thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-fluoro-1-benzothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-Fluorobenzo[b]thiophene-2-carboxylic acid interact with its target and what are the downstream effects?
A1: this compound (BT2F) acts as an allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) []. BDK is responsible for phosphorylating and inactivating the branched-chain α-ketoacid dehydrogenase complex (BCKDC), the enzyme responsible for the breakdown of BCAAs. By inhibiting BDK, BT2F prevents BCKDC phosphorylation, leading to its increased activity and enhanced BCAA catabolism []. This ultimately results in a reduction of plasma BCAA levels [].
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